![molecular formula C10H12N4O2 B14420485 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-68-9](/img/structure/B14420485.png)
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a dihydrophthalazine dione core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves the nucleophilic substitution of a tosylate precursor with an amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process can be summarized as follows:
Preparation of Tosylate Precursor: The starting material, often a dihydrophthalazine derivative, is reacted with p-toluenesulfonyl chloride to form the tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylethylenediamine: Shares a similar aminoethyl group but differs in its overall structure.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups and is used in different contexts.
Uniqueness
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
80944-68-9 |
|---|---|
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
6-(2-aminoethylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C10H12N4O2/c11-3-4-12-6-1-2-7-8(5-6)10(16)14-13-9(7)15/h1-2,5,12H,3-4,11H2,(H,13,15)(H,14,16) |
Clé InChI |
NHUVYJJAKMDJAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NCCN)C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
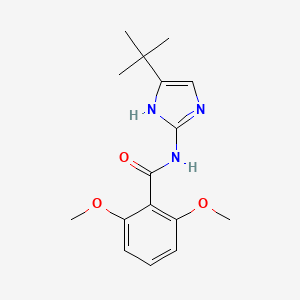
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
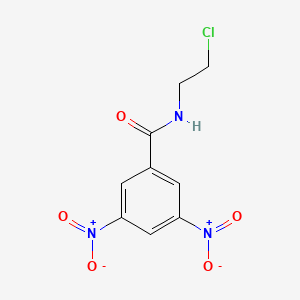
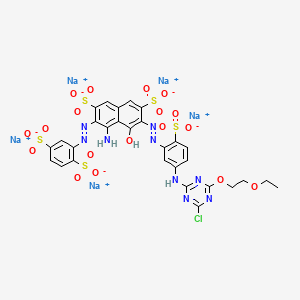
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
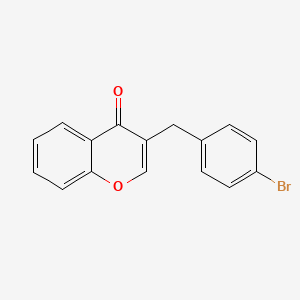
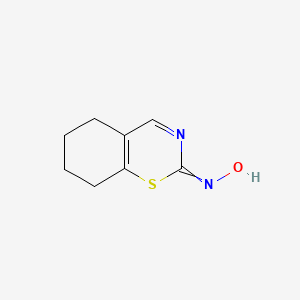
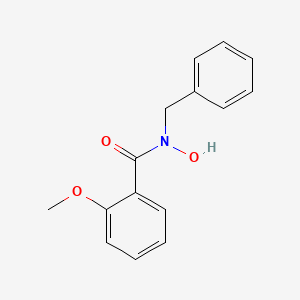
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

